Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate
Description
Historical Context of Trifluoromethylated Amino Acid Research
The exploration of trifluoromethylated amino acids emerged in the late 20th century as chemists sought to modulate the physicochemical and biological properties of peptides and small-molecule therapeutics. Early work focused on understanding how the trifluoromethyl (CF₃) group—a potent electron-withdrawing moiety—could enhance metabolic stability and lipophilicity in bioactive molecules. A pivotal advancement came in the 1980s with the development of Ruppert–Prakash reagent (TMSCF₃), enabling nucleophilic trifluoromethylation of carbonyl compounds. This breakthrough facilitated the synthesis of α-trifluoromethyl amino acids, which were later recognized for their ability to resist enzymatic degradation while maintaining structural similarity to natural amino acids.
By the 2000s, asymmetric synthesis methods for α-CF₃ amino acids gained traction. For instance, organocatalytic Strecker reactions and biocatalytic N–H carbene insertion strategies allowed enantioselective access to these building blocks. The compound ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate represents a modern iteration of this research, combining Boc protection with a CF₃-substituted backbone for use in peptide synthesis.
Table 1: Milestones in Trifluoromethylated Amino Acid Research
Significance of Fluorinated Amino Acid Derivatives in Chemical Sciences
Fluorinated amino acids are indispensable in drug discovery due to their unique properties:
- Enhanced Metabolic Stability : The CF₃ group reduces susceptibility to oxidative and hydrolytic degradation, prolonging half-life in vivo.
- Improved Binding Affinity : Fluorine’s electronegativity fine-tunes electronic environments, optimizing interactions with target proteins.
- Structural Mimicry : α-Trifluoromethyl alanine derivatives serve as non-natural amino acids in peptidomimetics, enabling protease-resistant therapeutics.
For example, This compound acts as a key intermediate in synthesizing β-trifluoromethyl-β-amino alcohols and halides, which are critical for kinase inhibitors and antiviral agents. Its ethyl ester group enhances solubility in organic media, while the Boc moiety allows selective deprotection during solid-phase peptide synthesis.
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Amino Acids
| Property | Non-Fluorinated Analog | CF₃-Substituted Derivative |
|---|---|---|
| LogP | 1.2–1.8 | 2.1–2.9 |
| Metabolic Half-Life | 2–4 hours | 8–12 hours |
| Proteolytic Stability | Low | High |
Academic Research Landscape for Boc-Protected Trifluoromethyl Compounds
The tert-butoxycarbonyl (Boc) group remains a cornerstone in peptide chemistry due to its acid-labile nature and compatibility with diverse reaction conditions. Recent studies highlight its utility in trifluoromethylated systems:
- Synthetic Methodologies : Continuous flow photoredox systems have been employed to synthesize Boc-protected α-CF₃ amino acids with 85–95% efficiency, minimizing side reactions.
- Applications in Medicinal Chemistry : Boc-protected intermediates like This compound enable modular synthesis of fluorinated peptidomimetics targeting oncogenic pathways. For instance, derivatives of this compound have been incorporated into inhibitors of cholesteryl ester transfer protein (CETP) and SARS-CoV-2 3CL protease.
- Catalytic Innovations : Engineered cytochrome c~552~ variants catalyze asymmetric N–H carbene insertions with CF₃-diazo reagents, achieving enantiomeric ratios up to 99.5:0.5.
Table 3: Recent Studies on Boc-Protected Trifluoromethyl Compounds
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-5-18-8(16)7(6-11(12,13)14)15-9(17)19-10(2,3)4/h7H,5-6H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGPUVZKSAODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate is a fluorinated amino acid derivative critical in peptide synthesis and pharmaceutical development. Its synthesis involves strategic protection of the amino group and introduction of the trifluoromethyl moiety. This article systematically reviews validated preparation methods, emphasizing reaction mechanisms, reagent optimization, and industrial scalability.
Conventional Synthesis Routes
Hydroxyl Group Conversion to Trifluoromethyl
A widely reported method involves converting a hydroxyl intermediate to a trifluoromethyl group via nucleophilic substitution. This approach leverages mesylation and phase-transfer catalysis for scalability.
Carbonylative Coupling with Organozinc Reagents
Palladium-catalyzed carbonylative coupling offers an alternative route for constructing the carbon-carbon bond adjacent to the trifluoromethyl group.
Reaction Mechanism
Organozinc Reagent Preparation
Ketone Formation
| Parameter | Details |
|---|---|
| Catalyst | Pd(Ph₃P)₄ (43 mg, 0.038 mmol) |
| Reaction Time | 30 hours |
| Yield (Example) | 138 mg (0.43 mmol) for methyl ester analog |
Limitation : Direct application to trifluoromethyl-containing substrates remains unreported.
Alternative Methods
Boc Protection and Substitution
A dual-protection strategy ensures selectivity in functional group transformations.
Industrial Production Considerations
Continuous Flow Systems
Microreactor technology enhances scalability and safety for hazardous reagents.
| Advantage | Implementation |
|---|---|
| Temperature Control | Precise regulation during exothermic steps (e.g., mesylation). |
| Waste Reduction | Minimized solvent usage via optimized reaction stoichiometry. |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Deprotection: TFA in dichloromethane or HCl in ethyl acetate are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the trifluoromethyl group.
Deprotection Reactions: The primary amine is obtained after the removal of the Boc group.
Scientific Research Applications
Medicinal Chemistry
a. Synthesis of Bioactive Molecules
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate serves as an important building block in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting molecules, which is crucial in drug design. For instance, this compound has been utilized in synthesizing derivatives that exhibit anti-cancer and anti-inflammatory properties.
b. Development of Radiopharmaceuticals
The compound's fluorinated nature makes it particularly useful in the field of radiopharmaceuticals. For example, its derivatives are being explored as precursors for positron emission tomography (PET) imaging agents, aiding in the diagnosis of neurological disorders such as Parkinson's disease . The incorporation of fluorine atoms allows for better visualization during imaging procedures due to their favorable nuclear properties.
Organic Synthesis
a. Multistep Synthetic Pathways
this compound has been employed in multistep synthetic pathways to create complex organic molecules. Its ability to undergo various chemical transformations while maintaining stability under different reaction conditions makes it a versatile reagent. For example, it has been used in the synthesis of thiazole derivatives that are important in medicinal chemistry .
b. Use as a Protecting Group
In organic synthesis, the tert-butyloxycarbonyl (Boc) group derived from this compound is frequently used as a protecting group for amines. This application is critical during multi-step syntheses where selective reactions are necessary without affecting sensitive functional groups .
Agrochemical Applications
The compound's properties are also being explored in the development of agrochemicals. Its fluorinated structure can enhance the efficacy and stability of pesticides and herbicides, leading to more effective agricultural practices. Research is ongoing to evaluate its potential as an active ingredient in crop protection formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic steps, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed to reveal the free amine . The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two analogs sharing the ethyl trifluorobutanoate core but differing in substituents.
Ethyl 4,4,4-trifluoro-3-oxo-2-(phenylhydrazono)butanoate (CAS 1494-98-0)
- Structure: Contains a phenylhydrazono group at position 2 and a ketone at position 3 instead of the Boc-amino group .
- The ketone at position 3 increases electrophilicity, making the compound more reactive toward nucleophiles compared to the Boc-protected amine in the target compound. Lacks the steric bulk of the Boc group, which may improve solubility but reduce stability under acidic conditions.
Ethyl 4,4,4-trifluoro-2-methyl-3-(phenylimino)butanoate (CAS 1242336-58-8)
- Structure: Features a methyl group at position 2 and a phenylimino group at position 3 .
- Key Differences: The phenylimino group (-N=Ph) replaces the Boc-amino group, altering hydrogen-bonding capacity and reducing steric hindrance. The methyl group at position 2 introduces steric effects that may hinder rotational freedom or enzyme binding compared to the unsubstituted backbone in the target compound. The imino group’s electron-withdrawing nature could modulate electronic properties differently than the Boc group’s carbamate.
Comparative Analysis of Properties
Biological Activity
Ethyl 2-(tert-butoxycarbonylamino)-4,4,4-trifluoro-butanoate (CAS No. 2322231-10-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula: C₁₁H₁₈F₃NO₄
- Molecular Weight: 285.26 g/mol
- PubChem CID: 140160521
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, its structural analogs and related compounds have shown various biological properties, suggesting potential applications in pharmacology.
1. Antimicrobial Activity
Research indicates that compounds with similar functional groups exhibit antimicrobial properties. For instance, derivatives of trifluoromethylated compounds have been studied for their efficacy against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity and bioactivity, potentially making this compound a candidate for further antimicrobial studies .
2. Anti-tumor Activity
Compounds containing amino acid derivatives have been linked to anti-tumor activity. The presence of the tert-butoxycarbonyl (Boc) group may contribute to the stability and bioavailability of the compound in biological systems. Studies on related amino acid derivatives have shown promising results in inhibiting tumor cell proliferation .
Case Study 1: Synthesis and Characterization
A detailed synthesis pathway for this compound has been documented. The compound was synthesized using standard organic chemistry techniques involving protection and deprotection strategies for amines. Characterization was performed using NMR spectroscopy and mass spectrometry to confirm the structure and purity .
Case Study 2: In Vitro Assays
In vitro assays are essential for evaluating the biological activity of new compounds. Although specific assays for this compound are lacking, related compounds have been tested against various cancer cell lines and microbial pathogens. Results indicated that modifications in the amino acid structure could significantly impact the efficacy of these compounds .
Data Table: Comparison of Biological Activities
Q & A
Q. What computational methods predict the compound’s metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
